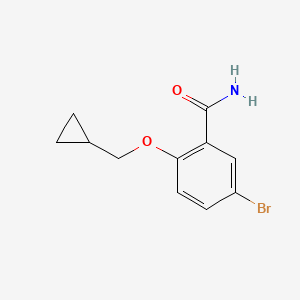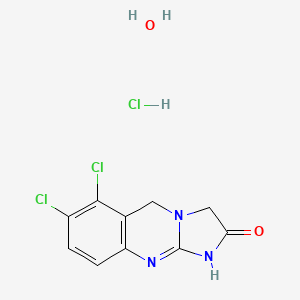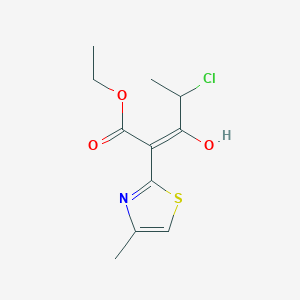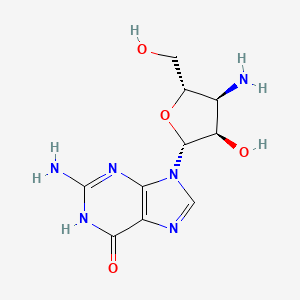
3'-Amino-3'-desoxiguanosina
Descripción general
Descripción
3’-Amino-3’-deoxyguanosine is a modified nucleoside that plays a significant role in various biochemical processes. It is structurally similar to guanosine but has an amino group replacing the hydroxyl group at the 3’ position of the ribose sugar. This modification imparts unique properties to the compound, making it valuable in scientific research and potential therapeutic applications.
Aplicaciones Científicas De Investigación
3’-Amino-3’-deoxyguanosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleosides.
Biology: Plays a role in studying nucleic acid interactions and enzyme mechanisms.
Industry: Utilized in the development of nucleotide-based drugs and diagnostic tools.
Mecanismo De Acción
Target of Action
The primary target of 3’-Amino-3’-deoxyguanosine is the protein purine nucleoside phosphorylase . This protein plays a crucial role in the purine salvage pathway, which is essential for DNA and RNA synthesis.
Mode of Action
3’-Amino-3’-deoxyguanosine interacts with its target by binding to the active site of the purine nucleoside phosphorylase. This interaction inhibits the normal function of the enzyme, leading to disruption in the purine salvage pathway .
Biochemical Pathways
The primary biochemical pathway affected by 3’-Amino-3’-deoxyguanosine is the purine salvage pathway . This pathway recycles purines from old, degraded DNA to synthesize new DNA and RNA molecules. By inhibiting purine nucleoside phosphorylase, 3’-Amino-3’-deoxyguanosine disrupts this pathway, affecting the synthesis of new DNA and RNA .
Pharmacokinetics
Like other nucleoside analogs, it is expected to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
The inhibition of purine nucleoside phosphorylase by 3’-Amino-3’-deoxyguanosine leads to disruption in the synthesis of new DNA and RNA molecules. This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Action Environment
The action of 3’-Amino-3’-deoxyguanosine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other drugs or substances can influence its absorption, distribution, metabolism, and excretion, thereby affecting its overall action .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3’-Amino-3’-deoxyguanosine plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and stability. One notable interaction is with deoxyguanosine kinase, a mitochondrial enzyme responsible for the phosphorylation of deoxyguanosine to deoxyguanosine monophosphate . This interaction is crucial for the maintenance of mitochondrial DNA. Additionally, 3’-Amino-3’-deoxyguanosine can act as a substrate for polymerases, which incorporate it into nucleic acid chains, potentially altering the properties of the resulting DNA or RNA .
Cellular Effects
The effects of 3’-Amino-3’-deoxyguanosine on cellular processes are profound. In various cell types, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its incorporation into DNA can lead to mutations or alterations in gene expression, impacting cellular functions such as proliferation and apoptosis . Furthermore, 3’-Amino-3’-deoxyguanosine has been shown to affect the activity of certain signaling pathways, potentially leading to changes in cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 3’-Amino-3’-deoxyguanosine exerts its effects through several mechanisms. It can bind to and inhibit the activity of specific enzymes, such as DNA polymerases, thereby affecting DNA replication and repair processes . Additionally, the amino group at the 3’ position allows for unique binding interactions with other biomolecules, which can lead to enzyme activation or inhibition. These interactions can result in changes in gene expression, either by directly affecting transcription factors or by altering the structure of the DNA itself .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Amino-3’-deoxyguanosine have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that 3’-Amino-3’-deoxyguanosine can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 3’-Amino-3’-deoxyguanosine vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration is required to elicit a noticeable response . At very high doses, 3’-Amino-3’-deoxyguanosine can be toxic, leading to adverse effects such as organ damage or failure .
Metabolic Pathways
3’-Amino-3’-deoxyguanosine is involved in several metabolic pathways. It is phosphorylated by deoxyguanosine kinase to form 3’-Amino-3’-deoxyguanosine monophosphate, which can then be further metabolized . This compound can also affect the levels of other metabolites by influencing the activity of enzymes involved in nucleotide metabolism. For example, it can alter the balance of deoxyribonucleotides, impacting DNA synthesis and repair .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amino-3’-deoxyguanosine typically involves the protection of the guanosine molecule to prevent unwanted reactions at other functional groups. One common method includes the initial incorporation of N,N-dibenzylformamidino protection of the C2-amino group of guanosine. This protection simplifies the purification of subsequent analogues .
The first key intermediate, 9-(2,5-bis-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)-2-N-(N,N-dibenzylformamidino)guanine, is prepared in a 60% yield after recycling the undesired 3’,5’-bis-O-protected byproduct by simple equilibration in methanol. The 3’-position is then manipulated to form the 3’-deoxyribo- or 3’-deoxyxylo-3’-azido derivatives .
Industrial Production Methods
Industrial production methods for 3’-Amino-3’-deoxyguanosine are not widely documented. the principles of large-scale nucleoside synthesis, including protection and deprotection steps, selective functional group manipulation, and purification techniques, are likely employed.
Análisis De Reacciones Químicas
Types of Reactions
3’-Amino-3’-deoxyguanosine undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the 3’ position can participate in substitution reactions, often facilitated by nucleophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the amino group.
Condensation Reactions: It can form dinucleoside phosphoramidates through condensation reactions with nucleoside 5’-phosphorimidazolides.
Common Reagents and Conditions
Nucleophilic Reagents: Ammonia and formaldehyde are commonly used to introduce the amino group at the 3’ position.
Protecting Groups: N,N-dibenzylformamidino and tert-butyldimethylsilyl groups are used to protect functional groups during synthesis.
Major Products Formed
Dinucleoside Phosphoramidates: Formed through condensation reactions.
3’-Deoxyribo- and 3’-Deoxyxylo-3’-azido Derivatives: Intermediate products in the synthesis of 3’-Amino-3’-deoxyguanosine.
Comparación Con Compuestos Similares
Similar Compounds
3’-Amino-3’-deoxyadenosine: Similar structure but with adenine as the base instead of guanine.
3’-Amino-3’-deoxyuridine: Contains uracil as the base and exhibits different reactivity.
2’,3’-Dideoxyguanosine: Lacks hydroxyl groups at both the 2’ and 3’ positions, used in antiviral therapies.
Uniqueness
3’-Amino-3’-deoxyguanosine is unique due to its specific modification at the 3’ position, which imparts distinct biochemical properties. Its ability to terminate RNA synthesis and its potential therapeutic applications make it a valuable compound in research and medicine.
Propiedades
IUPAC Name |
2-amino-9-[(2R,3R,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O4/c11-4-3(1-17)20-9(6(4)18)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1,11H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZYJWINGYJUHN-DXTOWSMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)N)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901000909 | |
| Record name | 9-(3-Amino-3-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901000909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80015-76-5 | |
| Record name | 3'-Amino-3'-deoxyguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080015765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(3-Amino-3-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901000909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 3'-amino-3'-deoxyguanosine (ADG)?
A: ADG acts as a prodrug that is converted intracellularly into its active form, 3'-amino-3'-deoxyguanosine triphosphate (ADG-TP). ADG-TP mimics guanosine triphosphate (GTP) and disrupts essential cellular processes. [] For instance, ADG-TP incorporates into growing RNA chains, interfering with transcription. [] Additionally, ADG-TP likely inhibits bacterial cell division by disrupting the GTPase activity of FtsZ. []
Q2: Why does ADG show selectivity towards Escherichia coli and closely related species?
A: ADG's selective activity stems from the enzyme guanosine kinase (Gsk) being the first kinase involved in ADG phosphorylation. [] Gsk, part of the purine salvage pathway, is primarily found in E. coli and closely related species, explaining the limited activity spectrum of ADG. []
Q3: Can the amino group at the 3' position of 3'-amino-3'-deoxyguanosine be protonated, and if so, what is its pKa?
A: Yes, the amino group at the 3' position of 3'-amino-3'-deoxyguanosine can be protonated. This property is crucial for understanding its interactions in biological systems. The pKa of this amino group can be accurately determined using 15N NMR with the help of its 15N-enriched analog, 3'-15N-amino-3'-deoxyguanosine. []
Q4: How does the reactivity of 3'-amino-3'-deoxyguanosine-5'-phosphorimidazolide compare to that of guanosine-5'-phosphorimidazolide in template-directed oligonucleotide synthesis?
A: While guanosine-5'-phosphorimidazolide shows inefficient condensation on poly(C) or poly(dC) templates, 3'-amino-3'-deoxyguanosine-5'-phosphorimidazolide demonstrates significantly enhanced reactivity. [] This difference is attributed to the increased nucleophilicity of the 3'-amino group compared to the 3'-hydroxyl group in guanosine. [] This enhanced reactivity allows for the efficient synthesis of longer 3'-5' linked oligomers on these templates. []
Q5: Has 3'-amino-3'-deoxyguanosine been used to synthesize other biologically relevant molecules?
A: Yes, 3'-amino-3'-deoxyguanosine has been successfully utilized as a starting material for the synthesis of 3'-amino-3'-deoxyguanosine 5'-triphosphate (GTP(3'NH2)). [] This involved a multistep process including selective protection, phosphorylation, and deprotection strategies. []
Q6: Are there any reported synthetic routes to produce 3'-amino-3'-deoxyguanosine?
A: Several synthetic approaches have been described for 3'-amino-3'-deoxyguanosine. One strategy utilizes guanosine as the starting material, converting it to the target molecule through an eight-step process with a 58% overall yield. [] Another method employs 3'-amino-3'-deoxyadenosine as a precursor, converting it to 3'-amino-3'-deoxyguanosine via a series of protection, coupling, and deprotection steps. [] This latter approach yielded a mixture of α- and β-anomers, with the β-anomer being the major product. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


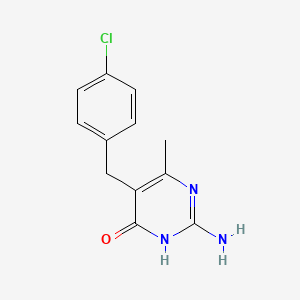
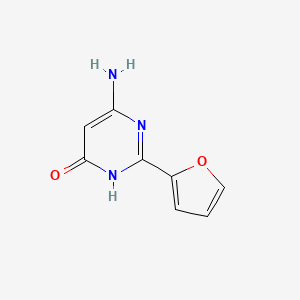
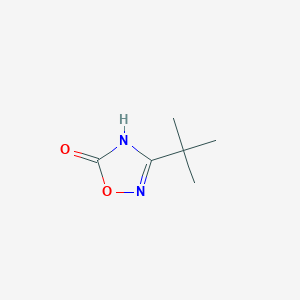
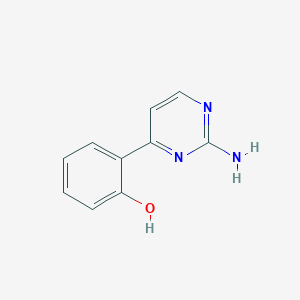
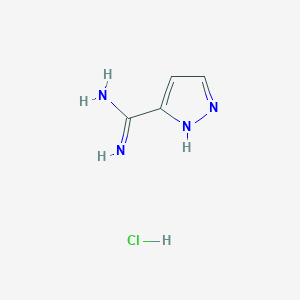
![1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1384270.png)
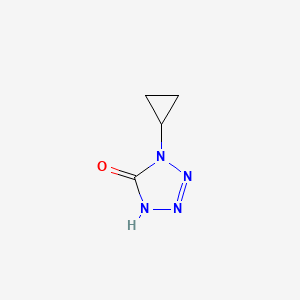
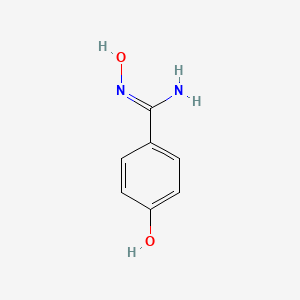
![7-amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384275.png)
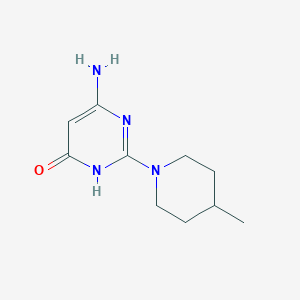
![2-Amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384278.png)
